![molecular formula C6H5ClN2S B1453452 4-Chlor-5,7-dihydrothieno[3,4-D]pyrimidin CAS No. 53826-89-4](/img/structure/B1453452.png)

4-Chlor-5,7-dihydrothieno[3,4-D]pyrimidin

Übersicht

Beschreibung

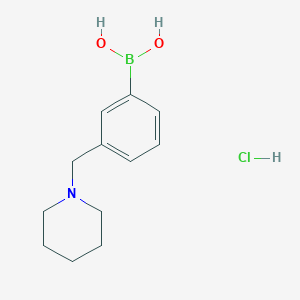

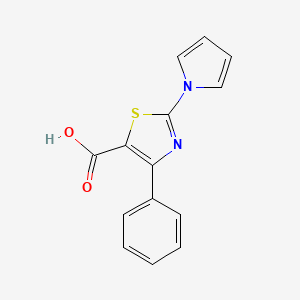

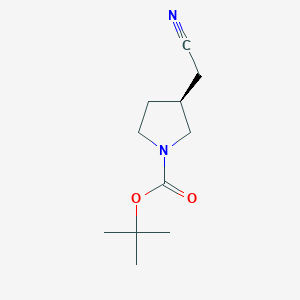

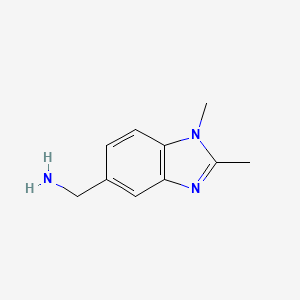

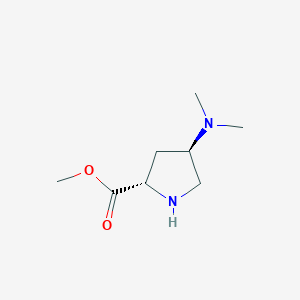

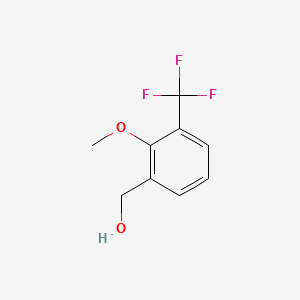

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN2S and its molecular weight is 172.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Anwendungen

4-Chlor-5,7-dihydrothieno[3,4-D]pyrimidin: Derivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie sind bekannt dafür, die Expression und Aktivität von wichtigen Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotrienen und bestimmten Interleukinen zu hemmen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Wirkstoffe mit verbesserter Wirksamkeit und minimaler Toxizität.

Antibakterielle Eigenschaften

Jüngste Forschungsergebnisse haben das Potenzial von Pyrazolo[3,4-d]pyrimidinen, einer Klasse von Verbindungen, die mit this compound verwandt sind, für ihre antibakteriellen Eigenschaften hervorgehoben. Sie wurden gegen Bakterien wie Staphylococcus aureus und Escherichia coli getestet und zeigten vielversprechende Ergebnisse bei der Bekämpfung von bakteriellen Infektionen, insbesondere bei Krebspatienten, die anfälliger für solche Infektionen sind .

Kinase-Hemmung für die Krebstherapie

Diese Verbindungen dienen als Gerüste für die Entwicklung potenter Kinase-Hemmer. Sie haben eine Antikrebsaktivität gezeigt, indem sie eukaryotische Proteinkinasen hemmen, die für die Signalwege entscheidend sind, die die Zellteilung und das Überleben regulieren. Diese Anwendung ist besonders wichtig bei der Entwicklung gezielter Krebstherapien .

Rolle in der pharmazeutischen Chemie

In der pharmazeutischen Chemie wird this compound als pharmazeutisches Zwischenprodukt verwendet. Seine einzigartige Struktur macht es vielseitig einsetzbar für die Synthese verschiedener pharmazeutischer Verbindungen, insbesondere Kinase-Hemmer, die für die Behandlung einer Vielzahl von Krankheiten, einschließlich Krebs, unerlässlich sind .

Biologische Forschung

Die Rolle der Verbindung in der biologischen Forschung umfasst ihre Verwendung bei der Synthese und Charakterisierung von Derivaten, die als Epidermalwachstumsfaktor-Rezeptor-Hemmer wirken. Diese Inhibitoren sind für die Untersuchung der Zellsignalisierung und der Krebsbiologie von Bedeutung .

Organische Synthese

This compound wird auch in der organischen Synthese verwendet. Es kann verschiedenen Transformationen unterzogen werden, um verschiedene Derivate zu synthetisieren, die dann zur Herstellung komplexerer Moleküle für die weitere Forschung und Entwicklung in der organischen Chemie verwendet werden können .

Arzneimittelentwicklung

Diese Verbindung spielt eine entscheidende Rolle bei der Arzneimittelentwicklung als Gerüst für die Herstellung neuer Therapeutika. Seine Struktur ermöglicht die Synthese neuer Pyrimidin-Analoga, die so konzipiert werden können, dass sie spezifische pharmakologische Wirkungen haben .

Industrielle Anwendungen

Obwohl spezifische industrielle Anwendungen von this compound nicht allgemein dokumentiert sind, deutet seine Rolle als Zwischenprodukt in der pharmazeutischen Herstellung auf seine Nützlichkeit in großtechnischen Syntheseverfahren hin. Es kann bei der Herstellung verschiedener Medikamente verwendet werden, was seine Bedeutung in der Pharmaindustrie unterstreicht .

Wirkmechanismus

Target of Action

Similar compounds have been identified as potent inhibitors of 3-phosphoinositide-dependent kinase 1 (pdk1), a crucial target in cancer therapy .

Mode of Action

It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

Compounds with similar structures have been found to inhibit pdk1, which plays a crucial role in the pi3k/akt signaling pathway, a key pathway in cell survival and proliferation .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Similar compounds have shown potential in cancer therapy due to their inhibitory effects on pdk1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Eigenschaften

IUPAC Name |

4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEUXQBLKOGGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671979 | |

| Record name | 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53826-89-4 | |

| Record name | 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)

![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)